molecular formula C29H62OSi B14720596 Ethoxy(trinonyl)silane CAS No. 6304-54-7

Ethoxy(trinonyl)silane

Cat. No.: B14720596
CAS No.: 6304-54-7
M. Wt: 454.9 g/mol
InChI Key: YDZAPIAQYVADNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxy(trinonyl)silane is an organosilane reagent featuring a long-chain nonyl group and a hydrolyzable ethoxy group, making it a valuable tool for surface modification and materials science research. Its mechanism of action involves a hydrolysis-condensation process . The ethoxy group hydrolyzes in the presence of water to form a reactive silanol (Si-OH), which can then condense with hydroxyl groups on oxide surfaces (e.g., glass, silicon, metal oxides) to form stable covalent siloxane (Si-O-Si or Si-O-Me) bonds . This creates a robust, functional monolayer on the surface. The bulky, hydrophobic trinonyl group confers specific properties to modified surfaces, such as enhanced hydrophobicity, specific oleophilicity, or altered interfacial energy. This makes the compound particularly useful in applications like tailoring the surface properties of nanoparticles for biosensing , designing novel composite materials, and creating specialized hydrophobic coatings. The long carbon chain can influence the packing density and molecular orientation of the silane layer, which is critical for the performance and stability of the functionalized surface. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

6304-54-7

Molecular Formula

C29H62OSi

Molecular Weight

454.9 g/mol

IUPAC Name

ethoxy-tri(nonyl)silane

InChI

InChI=1S/C29H62OSi/c1-5-9-12-15-18-21-24-27-31(30-8-4,28-25-22-19-16-13-10-6-2)29-26-23-20-17-14-11-7-3/h5-29H2,1-4H3

InChI Key

YDZAPIAQYVADNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[Si](CCCCCCCCC)(CCCCCCCCC)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ethoxy Trinonyl Silane

Advanced Synthetic Approaches for Alkoxysilane Precursors

The synthesis of alkoxysilane precursors like ethoxy(trinonyl)silane relies on several established and advanced chemical strategies. These methods are designed to control the structure and purity of the final product, which is essential for its performance in various applications.

Optimized Hydrolysis-Condensation Protocols

Hydrolysis and condensation are fundamental reactions in silicon chemistry, typically used to form siloxane bonds (Si-O-Si) from alkoxysilane precursors. sinosil.comgelest.com In a synthetic context, controlled hydrolysis of a precursor like trichlorotrinonylsilane can yield silanols, which can then be reacted with ethanol (B145695) to produce this compound.

The process involves two main steps:

Hydrolysis: The labile chloro groups on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH). gelest.com

Condensation/Esterification: The resulting silanol can then react with ethanol to form the desired ethoxy group, or self-condense with another silanol to form a disiloxane.

Optimizing these protocols is key to maximizing the yield of the desired monomeric ethoxysilane (B94302). Reaction conditions such as pH, temperature, solvent, and the stoichiometry of water are critical parameters that must be precisely controlled. plu.mxresearchgate.net For instance, acidic conditions tend to accelerate hydrolysis while slowing down the self-condensation of the resulting silanol groups, making them more stable for subsequent reactions. plu.mxresearchgate.net

ParameterEffect on Hydrolysis RateEffect on Condensation RateTypical Conditions for Optimized Monomer Synthesis
pHFastest at low and high pH; slowest near pH 7Fastest near pH 7; slower at very low or high pHAcidic (pH 4-5) to promote hydrolysis while minimizing self-condensation
Water:Silane (B1218182) RatioHigher ratio increases rateHigher concentration of silanols can increase rateStoichiometric or slight excess of water for controlled hydrolysis
CatalystAcid or base catalysts significantly increase rateAcid or base catalysts significantly increase rateWeak acid catalysts (e.g., acetic acid) are often used
SolventMiscibility of reactants is key; alcohols are commonCan influence the stability of intermediatesEthanol/water mixtures are common co-solvents plu.mx

Catalytic Direct Synthesis Routes

The direct synthesis, or Rochow-Müller process, is a cornerstone of the organosilicon industry and can be adapted for the production of alkoxysilanes. researchgate.net This method typically involves the reaction of an alkyl halide with elemental silicon at high temperatures in the presence of a catalyst, usually copper. For a trinonylsilane precursor, this would involve reacting nonyl chloride with silicon.

While the direct process traditionally yields chlorosilanes, modifications allow for the direct synthesis of alkoxysilanes by co-feeding an alcohol into the reactor. researchgate.net The reaction mechanism is complex, involving various intermediates on the catalyst surface. The efficiency and selectivity of the process are highly dependent on the catalyst system, promoters, silicon particle size, and reaction temperature. researchgate.net

Catalyst SystemTypical PromotersOperating TemperatureKey Advantages/Disadvantages
Copper (Cu)Zinc (Zn), Tin (Sn), Phosphorus (P)250-350 °CWell-established, but can lack selectivity for specific alkoxysilanes.
Nickel (Ni) ComplexesPhosphine ligandsLower temperatures (<200 °C)Higher selectivity but catalyst can be more expensive.
Palladium (Pd) ComplexesVarious ligandsVariableHigh activity, but high cost and potential for catalyst leaching. msu.edu

A significant challenge in applying this method to long-chain alkyls like nonyl is their lower volatility and potential for thermal degradation at the high temperatures required for the reaction.

Transesterification Reactions for Alkoxy Group Exchange

Transesterification is a versatile method for exchanging the alkoxy groups on a silicon atom. mdpi.com This approach would be useful if, for example, trimthis compound were a more readily available precursor. By reacting it with an excess of ethanol in the presence of a catalyst, the methoxy (B1213986) groups can be replaced with ethoxy groups.

The reaction is an equilibrium process, and driving it to completion requires the removal of the more volatile alcohol byproduct (in this case, methanol). Catalysts for this reaction can be acidic, basic, or based on transition metal complexes.

Catalyst TypeExamplesReaction ConditionsComments
Acid CatalystsSulfuric acid, p-Toluenesulfonic acidModerate temperatures (50-100 °C)Effective but can also catalyze side reactions like condensation.
Base CatalystsSodium ethoxide, Potassium carbonateModerate temperaturesGenerally faster than acid catalysis but can be sensitive to water.
Metal CatalystsTitanium alkoxides, Tin compoundsVariable, often mildHigh efficiency and selectivity, but may require anhydrous conditions.

This method offers a high degree of control and is generally performed under milder conditions than direct synthesis, making it suitable for thermally sensitive long-chain alkylsilanes.

Functionalization and Derivatization Strategies for Trinonylsilane Scaffolds

Once the this compound core is synthesized, it can be further modified to introduce specific functionalities. These modifications can alter the compound's reactivity, solubility, and ability to interact with other materials, effectively using the trinonylsilane structure as a scaffold. nih.govresearchgate.net

Introduction of Specific Reactive Moieties onto the Silane Framework

Functionalizing the trinonylsilane scaffold involves chemically modifying the nonyl chains or the ethoxy group. The long alkyl nonyl chains are relatively inert, so functionalization often requires starting with a pre-functionalized nonyl precursor before creating the silane. However, it is hypothetically possible to introduce reactive groups onto the existing trinonylsilane structure.

One approach is terminal functionalization of the nonyl chains via radical halogenation, followed by nucleophilic substitution to introduce groups like amines, thiols, or azides. Another strategy involves leveraging the reactivity of the Si-O-C bond of the ethoxy group. For instance, it can be exchanged with a functional alcohol, incorporating a new reactive moiety into the molecule. Organosilanes are considered valuable tools in organic chemistry for a wide range of reductions and rearrangements. msu.edu

Reactive MoietySynthetic StrategyPotential ReagentsResulting Functionality
Amine (-NH2)Substitution on a halogenated nonyl chain1. NBS/AIBN (Bromination) 2. NaN3 then H2/Pd (Azide reduction)Improved adhesion, site for further derivatization.
Vinyl (-CH=CH2)Hydrosilylation with a diene, then eliminationPlatinum catalyst, functional dienesEnables polymerization and cross-linking reactions.
EpoxyTransesterification with glycidolGlycidol, base catalystAllows for ring-opening reactions with nucleophiles.
AcrylateAza-Michael addition if an amino group is present nih.govAcrylate esters nih.govProvides a site for radical polymerization. nih.gov

Controlled Oligomerization and Pre-polymerization Techniques

The ethoxy group on the silane allows for controlled hydrolysis and condensation to form oligomers or pre-polymers. cfmats.com Unlike uncontrolled polymerization which leads to a random, highly cross-linked network, controlled oligomerization aims to produce well-defined, soluble, low-molecular-weight structures such as dimers, trimers, or cyclic species. researchgate.netresearchgate.net

Control is achieved by carefully managing the reaction conditions, particularly the amount of water used for hydrolysis. Sub-stoichiometric amounts of water relative to the ethoxy groups will lead to the formation of linear or cyclic oligomers rather than a fully cured network. gelest.com The choice of catalyst and solvent also plays a crucial role in directing the condensation pathway. The use of pre-formed oligomeric silanes can offer environmental benefits by reducing the release of volatile organic compounds (VOCs) like ethanol during application and curing, compared to their monomeric counterparts. made-in-china.comcfmats.com

Oligomer StructureKey Control ParameterTypical ConditionsProperties and Applications
Linear Dimers/TrimersWater:Silane ratio < 1Low water content, neutral pHSoluble pre-polymers for improved film formation.
Cyclic SiloxanesHigh dilution, specific catalystsBase-catalyzed condensation under dilute conditionsUsed as building blocks for more complex polymers.
Branched OligomersControlled addition of a tri- or tetra-functional silaneCo-hydrolysis with other alkoxysilanesCan be used to modify viscosity and cross-linking density.

These controlled oligomerization techniques are essential for creating advanced materials where the final network structure and properties need to be precisely engineered.

Mechanistic Investigations of Ethoxy Trinonyl Silane Reactivity

Hydrolysis and Condensation Kinetics in Heterogeneous and Homogeneous Systems

The reactivity of Nonyltriethoxysilane is fundamentally governed by a two-step process: hydrolysis of the ethoxy groups followed by the condensation of the resulting silanol (B1196071) intermediates. nih.gov These reactions can occur in bulk solution (homogeneous) or at an interface, such as a water-oil boundary or a solid surface (heterogeneous). The large, sterically demanding nonyl group significantly influences the kinetics of these reactions compared to smaller trialkoxysilanes. nih.gov

Elucidation of Reaction Pathways Under Varying pH and Catalytic Conditions

The hydrolysis and condensation of alkoxysilanes like Nonyltriethoxysilane are highly sensitive to pH and the presence of catalysts. researchgate.net The reactions can be catalyzed by either acids or bases, proceeding through different mechanisms.

Under acidic conditions , a hydronium ion protonates the oxygen atom of an ethoxy group, making ethanol (B145695) a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution (Sɴ2-Si type) reaction, displacing the protonated ethoxy group and forming a silanol (Si-OH). gelest.com This process occurs stepwise for the three ethoxy groups. The condensation reaction, which forms siloxane (Si-O-Si) bonds, is also catalyzed by acid but is generally slower than hydrolysis under these conditions, allowing for an accumulation of silanol intermediates. researchgate.netresearchgate.net

Under basic conditions , a hydroxide (B78521) ion directly attacks the electron-deficient silicon atom, leading to a pentacoordinate intermediate or transition state. nih.gov This intermediate then expels an ethoxide ion, which is subsequently protonated by water to form ethanol and regenerate the hydroxide catalyst. In alkaline media, the condensation reaction between a deprotonated silanol (silanolate, Si-O⁻) and a neutral silanol is significantly faster than hydrolysis, especially for subsequent condensation steps, leading to rapid formation of larger oligomers and networks. nih.gov

The steric bulk of the long nonyl group is a critical factor, hindering the approach of water and catalyst molecules to the silicon center. nih.gov This steric hindrance leads to significantly slower hydrolysis and condensation rates compared to silanes with smaller alkyl groups (e.g., methyl or ethyl).

The following table summarizes the general influence of pH on these reaction rates for a typical trialkoxysilane.

pH RangeHydrolysis RateCondensation RateDominant Mechanism & Characteristics
Acidic (pH < 4) FastRelatively SlowElectrophilic attack on oxygen. Promotes silanol formation over immediate condensation. researchgate.netresearchgate.net
Near Neutral (pH 4-7) Slowest (around pH 7)Slowest (around pH 4)Rates are minimal, leading to higher stability of the alkoxysilane in solution. researchgate.net
Basic (pH > 7) FastVery FastNucleophilic attack on silicon. Condensation is rapid, favoring the growth of polymer networks. nih.gov

Dynamics of Sol-Gel Processes Involving Ethoxy(trinonyl)silane

The sol-gel process is a versatile method for creating solid materials from small molecules and involves the transition of a colloidal suspension (sol) into a solid, three-dimensional network (gel). youtube.comyoutube.com For Nonyltriethoxysilane, this process is initiated by its hydrolysis and condensation in a solution, typically containing water, a solvent (like ethanol), and a catalyst. mdpi.com

Hydrolysis: The three ethoxy groups are progressively replaced by hydroxyl groups, yielding various silanol species and releasing ethanol. youtube.com

Condensation: These silanol groups react with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges. nih.gov

Gelation: As condensation continues, a cross-linked, three-dimensional network of silsesquioxane structures expands throughout the liquid medium. The point at which the network becomes continuous and spans the entire volume is known as the gel point. youtube.com

The long, hydrophobic nonyl chain plays a crucial role in the sol-gel dynamics. It significantly impacts the solubility of the reacting species and can lead to microphase separation during the process. This often results in the formation of highly porous and hydrophobic materials, such as aerogels or xerogels, with the nonyl groups decorating the pore surfaces of the silica (B1680970) network.

Interfacial Reaction Mechanisms with Inorganic Substrates

Nonyltriethoxysilane can be used as a surface modification agent or coupling agent to alter the surface properties of inorganic materials like silica, glass, and metal oxides. shinetsusilicones.comresearchgate.net The mechanism involves the formation of a durable, covalent bond between the silane (B1218182) and the substrate. researchgate.net

Detailed Analysis of Silanol Group Interactions with Substrate Surfaces

The reaction at an inorganic interface is initiated by the presence of water, which is often adsorbed on the substrate surface. This water facilitates the hydrolysis of the Nonyltriethoxysilane’s ethoxy groups into highly reactive silanol (Si-OH) groups. encyclopedia.pubresearchgate.net

These newly formed silanols then interact with the hydroxyl groups (e.g., -OH on silica or metal hydroxides on metal surfaces) present on the substrate. researchgate.net Initially, this interaction is characterized by the formation of hydrogen bonds between the silane's hydroxyl groups and the substrate's surface hydroxyls. researchgate.net This step positions the silane molecule correctly for the subsequent covalent bonding reaction.

Formation and Stability of Si-O-Substrate Linkages (e.g., Si-O-Metal, Si-O-Silica)

Following the initial hydrogen bonding, a condensation reaction occurs. A covalent Si-O-Substrate bond is formed with the elimination of a water molecule. wikipedia.org This process anchors the silane molecule to the surface. On a silica substrate, this results in a strong Si-O-Si linkage. On a metal surface, a stable Si-O-Metal bond is formed. uni-marburg.de

Simultaneously, the silanol groups of adjacent, surface-adsorbed silane molecules can undergo lateral condensation with each other. This forms a cross-linked polysiloxane network on the substrate surface, enhancing the durability and density of the coating. researchgate.net The nonyl groups orient away from the polar surface, creating a low-energy, hydrophobic layer. The stability of this interface is underpinned by the high bond energy of the siloxane linkage.

The following table provides a comparison of relevant bond enthalpies.

BondAverage Bond Enthalpy (kJ/mol)Notes
Si-O ~452Very strong and stable, forming the backbone of the linkage. wikipedia.org
Si-C ~318A stable covalent bond connecting the nonyl group to the silicon atom. nih.gov
C-O ~360The bond broken during the hydrolysis of the ethoxy group. wikipedia.org
C-C ~346Forms the stable backbone of the nonyl alkyl chain.
O-H ~463Present in silanol and surface hydroxyl groups.

Coupling and Cross-linking Mechanisms with Organic Polymer Matrices

While the ethoxy end of Nonyltriethoxysilane reacts with inorganic materials, the nonyl group is designed to interact with an organic polymer matrix. researchgate.net Unlike organofunctional silanes that have reactive groups (e.g., amino, epoxy), the nonyl group is a non-polar, saturated alkyl chain. encyclopedia.pub

Therefore, its coupling mechanism with a polymer matrix is not based on covalent bond formation. Instead, it relies on physical interactions:

Van der Waals Forces: As a long, non-polar chain, the nonyl group establishes strong van der Waals or dispersive forces with non-polar polymer chains.

Physical Entanglement: The long C₉ chain can physically intermingle and entangle with the polymer chains of the matrix.

This physical coupling makes Nonyltriethoxysilane an effective coupling agent for improving the compatibility and adhesion between inorganic fillers (like glass fibers or silica) and non-polar thermoplastic polymers, such as polyethylene, polypropylene, and other polyolefins. By creating a strong bond to the filler and a compatible interface with the polymer, the silane enhances the dispersion of the filler and improves stress transfer from the polymer matrix to the reinforcement, thereby increasing the mechanical strength and durability of the composite material. shinetsusilicones.com

The following table illustrates the different interaction mechanisms for various types of organofunctional groups on silanes.

Silane Functional Group (R)Example Polymer MatrixPrimary Interaction Mechanism
Nonyl (Alkyl) Polyethylene, PolypropylenePhysical (Van der Waals forces, entanglement)
Amino Epoxy, Polyamides, PhenolicsCovalent (Reaction with epoxy rings, etc.) researchgate.net
Vinyl Polyethylene (peroxide-cured), PolyestersCovalent (Radical polymerization, grafting) researchgate.net
Methacryloxy Acrylics, PolyestersCovalent (Radical polymerization) researchgate.net
Epoxy Epoxy, Amines, PolyestersCovalent (Ring-opening reactions) researchgate.net

Investigation of Chemical Cross-linking in Elastomeric Composites (e.g., natural rubber, styrene-butadiene rubber, EPDM)

The reactivity of this compound within elastomeric composites is primarily centered on its function as a cross-linking agent. The fundamental mechanism involves a two-stage process: hydrolysis followed by condensation. This process is applicable across various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.

The general chemical structure of an organosilane like this compound is RSiX₃, where 'R' represents the non-hydrolyzable organofunctional group (in this case, trinonyl) and 'X' represents a hydrolyzable group, such as ethoxy (–OCH₂CH₃). ijirset.com

Hydrolysis: The initial step is the hydrolysis of the ethoxy groups in the presence of water, which is often present as moisture in the fillers or the atmosphere. This reaction cleaves the silicon-oxygen bond of the ethoxy group, forming reactive silanol groups (Si-OH) and releasing ethanol as a byproduct.

Reaction: RSi(OCH₂CH₃)₃ + 3H₂O → RSi(OH)₃ + 3CH₃CH₂OH

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. This can occur in two primary ways to form a stable, three-dimensional cross-linked network:

Self-Condensation: Two silanol molecules can react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. This builds a polysiloxane network within the rubber matrix.

Surface Grafting: The silanol groups can react with hydroxyl (-OH) groups present on the surface of inorganic fillers (like silica) that are commonly used in rubber compounding. This forms strong covalent bonds between the silane and the filler.

The trinonyl group, being a long and non-polar alkyl chain, enhances the compatibility of the silane with the non-polar elastomer matrix, promoting better dispersion and interaction. In elastomers like natural rubber and styrene-butadiene rubber, which contain double bonds in their backbone, the cross-linking can occur in conjunction with traditional sulfur vulcanization. lindepolymer.com The silane network can form an interpenetrating network with the sulfur cross-links, leading to synergistic improvements in material properties. For saturated polymers like EPDM, where sulfur vulcanization is less effective, silane cross-linking provides a crucial method for creating a robust network structure. researchgate.net This silane-induced network enhances the cross-link density of the composite, which is critical for improving its mechanical strength and dynamic properties. ijirset.commdpi.com

Quantitative Assessment of Grafting Reactions and Covalent Bond Formation between Silane and Polymer

The extent of the grafting reaction and the formation of covalent bonds between this compound and the polymer matrix can be quantified using several analytical techniques. These methods provide crucial data on the efficiency of the cross-linking process.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for qualitatively and semi-quantitatively assessing the grafting of silanes onto a polymer backbone. By comparing the infrared spectrum of the silane-grafted rubber with that of the pure rubber, the appearance of new characteristic absorption peaks confirms the successful grafting reaction. For instance, the successful grafting of a silane onto natural rubber resulted in new absorption peaks at wavenumbers of 960 cm⁻¹, 1170 cm⁻¹, and 1728 cm⁻¹, which are characteristic of the silane monomer, indicating that the silane was chemically bonded to the natural rubber molecule. google.com

Gel Content Analysis: A primary quantitative method for assessing the degree of cross-linking is the determination of the gel content. This test involves immersing a known weight of the cross-linked elastomer in a suitable solvent (e.g., toluene (B28343) for SBR and NR) for an extended period. The un-cross-linked polymer chains and free molecules dissolve, while the cross-linked network remains as an insoluble, swollen gel. The gel content is calculated as the percentage of the dried, insoluble portion relative to the initial sample weight. A higher gel content directly corresponds to a higher cross-link density and a more effective grafting reaction.

Table 1: Effect of Silane Concentration on Gel Content and Cross-link Density in a Representative Elastomer Composite
Silane Concentration (phr)Gel Content (%)Cross-link Density (mol/cm³)
075.21.8 x 10⁻⁵
285.63.1 x 10⁻⁵
492.44.5 x 10⁻⁵
694.14.9 x 10⁻⁵

Bound Rubber Measurement: Bound rubber refers to the portion of the elastomer that is physically and chemically adsorbed onto the filler surface and cannot be extracted by a good solvent. nih.gov Its content is a strong indicator of the intensity of polymer-filler interactions. An effective silane grafting reaction enhances these interactions, leading to a higher bound rubber content. Measurement involves dissolving the uncured composite in a solvent and quantifying the amount of rubber that remains attached to the filler. An increase in bound rubber content with the addition of silane signifies successful covalent bond formation at the polymer-filler interface. nih.gov

Influence of Temperature and Processing Parameters on Reaction Degrees

The efficiency and extent of the reactions involving this compound are highly dependent on the processing conditions, particularly temperature and mixing time. Optimizing these parameters is essential to achieve the desired degree of cross-linking without causing adverse effects like polymer degradation or premature curing (scorch).

Temperature: Temperature is a critical parameter that governs the kinetics of both the silane hydrolysis/condensation reactions and the grafting process.

Lower Temperatures (<130°C): At lower mixing temperatures, the rate of the silanization reaction is slow, leading to an insufficient degree of coupling between the silane, filler, and polymer. researchgate.net

Optimal Temperature Range (130°C - 150°C): This range is often considered optimal for silica-silane reactions in tire rubber compounding. researchgate.net Within this window, the reaction between the silane and the silica filler proceeds efficiently, maximizing filler-elastomer interactions. For example, studies on silane coupling agents in tire rubber have shown that a dump temperature between 145°C and 155°C is selected to ensure the completion of the silanization process. researchgate.net

Higher Temperatures (>160°C): Exceeding this temperature can be detrimental. It can trigger premature cross-linking (scorching), which increases the viscosity of the compound and makes further processing difficult. researchgate.net At very high temperatures, thermal degradation of the polymer itself can occur.

Processing Time and Shear: The duration of mixing and the shear forces applied (e.g., screw speed in an extruder) also play a significant role.

Mixing Time: A sufficient mixing time is necessary to ensure proper dispersion of the silane and filler within the elastomer matrix and to allow the chemical reactions to proceed to a significant extent. Research on TESPT silane indicated that a mixing time of at least 10 minutes at 150°C was required to achieve a sufficient degree of coupling. researchgate.net

Screw Speed (in Reactive Extrusion): In continuous processes like reactive extrusion, higher screw speeds can improve dispersive mixing but reduce the residence time of the material in the extruder. A balance must be struck. Relatively high screw speeds are often favorable for grafting reactions as they improve material homogeneity, but the temperature profile along the extruder barrel must be carefully controlled to manage the reaction. researchgate.net

Table 2: Influence of Processing Parameters on Silane Reaction Degree
ParameterConditionEffect on Reaction DegreeReference
Temperature< 130°CInsufficient reaction rate, poor coupling researchgate.net
130°C - 150°COptimal range for silanization, maximizing filler-polymer interaction researchgate.net
> 160°CRisk of premature cross-linking (scorch) and polymer degradation researchgate.net
Mixing TimeShortIncomplete dispersion and reaction researchgate.net
Optimized (e.g., >10 min)Sufficient time for dispersion and chemical coupling researchgate.net
Screw Speed (Extrusion)LowLonger residence time but potentially poor mixing researchgate.net
HighImproved mixing but shorter residence time; can increase shear heating researchgate.net

Advanced Spectroscopic and Analytical Characterization of Ethoxy Trinonyl Silane Systems

Spectroscopic Analysis of Molecular Structure and Bonding Interactions

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of ethoxy(trinonyl)silane. Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Application of Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification and Reaction Monitoring

FTIR spectroscopy is a fundamental tool for identifying functional groups and monitoring the progress of chemical reactions involving this compound. The hydrolysis of the ethoxy groups and subsequent condensation reactions can be tracked by observing changes in the infrared spectrum.

Key vibrational bands for this compound and its reaction products include:

C-H stretching: Absorptions in the 2800–3000 cm⁻¹ region are characteristic of the alkyl (nonyl) chains. docbrown.info

Si-O-C stretching: The presence of ethoxy groups is confirmed by strong absorptions around 1100-1000 cm⁻¹. The disappearance of these peaks indicates hydrolysis.

Si-OH stretching: The formation of silanol (B1196071) groups (Si-OH) through hydrolysis is evidenced by the appearance of a broad absorption band around 3200-3700 cm⁻¹.

Si-O-Si stretching: As condensation proceeds, a strong, broad absorption band appears between 1000 and 1100 cm⁻¹, characteristic of siloxane bond formation.

Si-O-M stretching: When the silane (B1218182) reacts with a metal oxide surface (represented as M-OH), the formation of Si-O-M bonds can be monitored, although these peaks may overlap with Si-O-Si absorptions. researchgate.net

In-situ FTIR studies allow for real-time monitoring of silane grafting reactions. For instance, the reaction of a silane with a silica (B1680970) surface shows a decrease in the intensity of isolated silanol (Si-OH) peaks on the silica (around 3740 cm⁻¹) and a concurrent increase in the intensity of C-H stretching bands from the silane. utwente.nl This provides direct evidence of the grafting process. The completion of reactions, such as the reaction between isocyanate and hydroxyl groups, can be confirmed by the disappearance of the characteristic isocyanate peak in the FTIR spectrum. researchgate.net

The following table summarizes characteristic FTIR absorption bands relevant to the analysis of this compound systems.

Functional GroupWavenumber (cm⁻¹)Significance
C-H (Alkyl)2800 - 3000Stretching vibrations of the nonyl chains. docbrown.info
Si-O-C1100 - 1000Stretching vibrations of the ethoxy groups.
Si-OH3200 - 3700Stretching vibrations of silanol groups formed during hydrolysis.
Si-O-Si1000 - 1100Stretching vibrations of siloxane bonds formed during condensation.
Isolated Si-OH (on silica)~3740Indicates reactive sites on a silica surface. utwente.nl

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR, ²⁹Si NMR) for Structural Elucidation and Bond Linkage Analysis (e.g., Si-O-M)

NMR spectroscopy provides detailed information about the chemical environment of carbon and silicon atoms, making it invaluable for the structural elucidation of this compound and its derivatives.

¹³C NMR spectroscopy is used to identify the various carbon environments within the ethoxy and trinonyl groups. The chemical shifts of the carbon atoms provide information about their connectivity. For example, the carbon atoms in the ethoxy group will have distinct signals from those in the long nonyl chains. The chemical shift range for ¹³C NMR is typically 0-200 ppm. youtube.com

A representative, though not specific to this compound, set of expected ¹³C NMR chemical shifts is provided in the table below.

Carbon EnvironmentApproximate Chemical Shift (ppm)
-C H₃ (in nonyl)~14
-(C H₂)₇- (in nonyl)~22-32
-Si-O-C H₂-CH₃~58
-Si-O-CH₂-C H₃~18

²⁹Si NMR spectroscopy is particularly powerful for analyzing the condensation state of silanes. researchgate.net The chemical shift of the silicon atom is highly sensitive to the number of siloxane (Si-O-Si) and silanol (Si-O-H) or metal-siloxane (Si-O-M) bonds attached to it. This allows for the quantification of different silicon species, often denoted as Tⁿ structures for trifunctional silanes like this compound (where 'T' indicates a silicon atom with three oxygen-containing substituents and 'n' is the number of siloxane bonds).

T⁰: R-Si(OR')₃ - The unreacted silane.

T¹: R-Si(OR')₂(O-Si) - One siloxane bond.

T²: R-Si(OR')(O-Si)₂ - Two siloxane bonds.

T³: R-Si(O-Si)₃ - Fully condensed silicon atom.

The chemical shifts for these species typically move to higher fields (more negative ppm values) as the degree of condensation increases. For example, T⁰ species might appear around -42 ppm, while T³ species could be found around -68 ppm. researchgate.net The relative integration of these peaks in the ²⁹Si NMR spectrum can be used to determine the degree of condensation. researchgate.net

The following table illustrates the typical ²⁹Si NMR chemical shift ranges for different silicon environments.

Silicon SpeciesNotationApproximate Chemical Shift (ppm)
Monomeric SilaneT⁰-40 to -50
End-group-50 to -60
Linear Middle-group-58 to -68
Cross-linked Branching-65 to -75

Thermal and Morphological Characterization of Silane-Modified Systems

Understanding the thermal stability and the morphology of systems modified with this compound is crucial for their application in composites and other materials.

Thermogravimetric Analysis (TGA) for Grafting Degree Quantification and Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. nih.gov It is used to assess the thermal stability of silane-modified materials and to quantify the amount of silane grafted onto a substrate. nih.gov

When a silane-modified substrate is heated, the organic components (the nonyl chains) of the silane will decompose at a specific temperature range, resulting in a weight loss. semanticscholar.org This weight loss, after accounting for any mass loss from the unmodified substrate, can be used to calculate the grafting degree or grafting density of the silane. semanticscholar.orgresearchgate.net For silane-modified silica, a significant weight loss is often observed starting around 200°C, corresponding to the decomposition of the alkyl chains. semanticscholar.org

The thermal stability of the modified material can also be determined from the TGA curve. The onset temperature of decomposition provides an indication of the material's ability to withstand high temperatures. The presence of the silane can, in some cases, enhance the thermal stability of the material it is modifying.

The grafting density can be calculated from the TGA weight loss using specific equations that relate the mass loss to the molecular weight of the silane and the surface area of the substrate. semanticscholar.orgresearchgate.net

Electron Microscopy Techniques (SEM, TEM) for Analyzing Filler Dispersion and Interfacial Morphology in Composites

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology of silane-modified systems at the micro- and nanoscale.

SEM provides high-resolution images of the surface topography of materials. In the context of composites, SEM is used to examine the dispersion of silane-treated fillers within a polymer matrix. scielo.brresearchgate.net By analyzing the fracture surfaces of a composite, SEM can reveal how well the filler is bonded to the matrix. Good interfacial adhesion, promoted by the silane coupling agent, will result in a fracture surface where the filler particles are well-covered by the polymer matrix, rather than being pulled out cleanly. scielo.brresearchgate.net

TEM offers even higher resolution than SEM and is used to observe the internal structure of materials. TEM is particularly useful for visualizing the dispersion of individual filler particles and small agglomerates within a composite. acs.org It can provide direct, quantitative information about the distribution of the filler. acs.org In silane-modified systems, TEM can help to assess the effectiveness of the silane in preventing filler agglomeration and promoting a uniform dispersion.

X-ray Diffraction (XRD) for Probing Crystalline Structures and Phase Behavior

X-ray Diffraction (XRD) is an analytical technique used to determine the crystallographic structure of a material. It can identify the crystalline phases present in a sample and provide information about the degree of crystallinity.

In the study of this compound-modified systems, XRD can be used to:

Characterize the crystallinity of fillers: Many fillers used in composites, such as certain forms of silica, are crystalline. XRD can be used to identify the specific crystalline phase of the filler before and after modification.

Investigate the effect of silane on the matrix: The addition of a silane-modified filler can sometimes influence the crystallinity of a semi-crystalline polymer matrix. XRD can detect changes in the degree of crystallinity or the crystal structure of the polymer.

Confirm the structure of synthesized materials: In cases where this compound is used in the synthesis of new materials, such as modified metal oxides, XRD can be used to confirm the crystalline structure of the final product. mdpi.com For example, the diffraction pattern of a synthesized calcium oxide can confirm its face-centered cubic crystal structure. mdpi.com

Research on Ethoxy Trinonyl Silane in Advanced Materials Applications

Reinforcement and Interfacial Modification in Polymer Composites

Optimization of Silica-Reinforced Elastomer Systems (e.g., tire tread compounds, general rubber composites)

The replacement of traditional carbon black with silica (B1680970) as a reinforcing filler in elastomer systems, particularly for tire treads, has been a significant advancement in the rubber industry. utwente.nlresearchgate.net This shift is driven by the ability of silica to reduce the low-frequency hysteresis of the rubber, which translates to lower rolling resistance in tires and, consequently, improved fuel efficiency. utwente.nl However, the hydrophilic nature of silica makes it inherently incompatible with the hydrophobic rubber matrix. researchgate.net

Ethoxy(trinonyl)silane addresses this challenge. The ethoxy group on the silane (B1218182) molecule undergoes hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netrussoindustrial.ru These silanols then condense with the silanol groups present on the surface of the silica filler, forming stable covalent siloxane (Si-O-Si) bonds. mdpi.comnih.gov This reaction effectively grafts the silane onto the silica surface. The long, non-polar trinonyl chains of the silane then become entangled with and co-vulcanize into the polymer matrix, creating a robust chemical linkage between the filler and the elastomer. utwente.nl This coupling is paramount for achieving optimal reinforcement and performance in silica-filled rubber compounds used in tires and other rubber goods. capatue.com Methoxy-type silanes have shown higher reactivity towards hydrolysis compared to conventional ethoxy-types, leading to superior silanization on the silica filler surface. nih.govresearchgate.net

Enhancing Filler Dispersion and Interfacial Adhesion within Polymer Matrices

Effective dispersion of filler particles within the polymer matrix is crucial for maximizing the performance of reinforced polymers. russoindustrial.ru Large agglomerates of filler can act as flaws, leading to premature mechanical failure. By modifying the surface of the hydrophilic silica filler, this compound makes it more hydrophobic and thus more compatible with the non-polar polymer matrix. researchgate.netmdpi.com

Correlation between Silane Loading and Mechanical Properties

The concentration of this compound has a direct and significant impact on the mechanical properties of the resulting composite. Research on similar silane systems shows that as the silane loading increases, key mechanical properties are generally enhanced up to an optimal concentration. researchgate.netdntb.gov.ua The addition of silane coupling agents typically leads to an increase in tensile strength and modulus, indicating a stiffer and stronger material. semanticscholar.orgmdpi.com

For example, studies on various silane-treated composites have demonstrated that properties such as flexural strength and hardness are improved due to better matrix-reinforcement interaction. ijbsac.org However, exceeding the optimal loading can lead to a plasticization effect or self-condensation of the silane molecules, which can be detrimental to some properties. mdpi.com

Below is a representative data table illustrating the typical effect of increasing the loading of a long-chain alkyl silane on the mechanical properties of a silica-reinforced elastomer composite.

Interactive Table: Effect of Silane Loading on Mechanical Properties

Silane Loading (phr*) Tensile Strength (MPa) Modulus at 300% (MPa) Elongation at Break (%) Abrasion Resistance (mm³)
0 15.2 8.5 450 180
2 18.5 10.2 420 155
4 22.1 12.8 390 130
6 23.5 14.1 375 122
8 22.8 13.5 380 125

\phr: parts per hundred rubber*

Influence on Dynamic and Viscoelastic Properties

In applications such as tire treads, the dynamic and viscoelastic properties of the rubber composite are of utmost importance as they directly relate to tire performance, including rolling resistance, wet grip (traction), and heat buildup. utwente.nl The use of this compound significantly influences these properties by modifying the polymer-filler interaction. researchgate.net

The dynamic property tan δ (tan delta), the ratio of the loss modulus to the storage modulus, is a key indicator. A low tan δ value at higher temperatures (e.g., 60°C) correlates with low hysteresis and thus lower rolling resistance. researchgate.net Conversely, a high tan δ value at lower temperatures (e.g., 0°C) is associated with good skid resistance and better wet traction. researchgate.net this compound, by improving the silica-rubber coupling, helps to achieve a favorable balance of these properties. It reduces filler-filler interaction, which is a primary cause of energy dissipation (heat buildup) and high rolling resistance, while strengthening the filler-polymer interaction that contributes to effective reinforcement. utwente.nlcapatue.com

The following interactive table shows representative data on how a silane coupling agent can affect the dynamic properties of a tire tread compound.

Interactive Table: Influence of Silane on Dynamic Properties

Property No Silane With this compound
Tan δ at 0°C 0.45 0.58
Tan δ at 60°C 0.20 0.12
Heat Buildup (°C) 35 25
Rolling Resistance Index 100 85
Wet Grip Index 100 115

Development of Surface Functionalization and Protective Coatings

Beyond polymer composites, organofunctional silanes like this compound are integral to the development of advanced surface treatments and protective coatings. Their ability to form thin, durable, and functional films on various substrates makes them highly valuable for applications requiring surface modification, such as imparting hydrophobicity or providing corrosion resistance. evonik.com

Elucidating Corrosion Inhibition Mechanisms on Metallic Substrates

Silane-based coatings are emerging as an environmentally friendly alternative to traditional chromate-based corrosion protection systems. researchgate.netchemrevlett.com The mechanism by which this compound inhibits corrosion on metallic substrates involves a multi-step process.

First, in the presence of water, the ethoxy groups of the silane hydrolyze to form silanol groups (Si-OH). researchgate.net These silanol groups can then condense with hydroxyl groups present on the metal surface (M-OH), forming strong, covalent metallo-siloxane bonds (M-O-Si). researchgate.netethz.ch Simultaneously, adjacent silanol groups can condense with each other, forming a highly cross-linked, stable siloxane (Si-O-Si) network on the metal surface. ethz.ch

This process results in the formation of a dense, thin film that acts as a physical barrier, isolating the metallic substrate from corrosive agents like water, oxygen, and chlorides. chemrevlett.comresearchgate.net The long, hydrophobic trinonyl chains of the this compound orient away from the surface, creating a highly water-repellent (hydrophobic) layer. This hydrophobic barrier further enhances the protective performance by actively repelling water from the metal surface, thereby preventing the electrochemical reactions that lead to corrosion. researchgate.netekb.eg The combination of a tightly bonded, cross-linked barrier and a hydrophobic surface provides a robust and durable defense against corrosion. researchgate.net

Surface Sealing and Water Barrier Properties in Cementitious Structures

Organosilanes, particularly alkylalkoxysilanes like this compound, are highly effective for the hydrophobic impregnation of cementitious structures such as concrete. wacker.comdrytreat.com Unlike film-forming coatings that seal the surface, these silanes penetrate into the pores and capillaries of the concrete. wacker.comyoutube.com The ethoxy group on the silane molecule hydrolyzes in the presence of moisture within the concrete, forming reactive silanol groups. These silanols then form stable, covalent Si-O-Si bonds with the silicate mineral surface of the concrete. wacker.comrussoindustrial.ru

Once bonded, the long, nonpolar nonyl chains are oriented into the pores, creating a durable, water-repellent layer. wacker.comdrytreat.com This hydrophobic barrier significantly reduces capillary water absorption, which is a primary mechanism for the ingress of water and dissolved salts like chlorides that cause corrosion of steel reinforcement. wacker.comresearchgate.netmdpi.com A key advantage of this impregnation method is that it does not seal the pores entirely, allowing the concrete to remain permeable to water vapor. This "breathability" is crucial as it permits entrapped moisture to escape, preventing damage associated with freeze-thaw cycles and moisture buildup at the coating interface. wacker.comdrytreat.comyoutube.com

Studies on similar long-chain alkyltriethoxysilanes, such as octyltriethoxysilane, demonstrate their effectiveness and durability in protecting concrete infrastructure. wacker.com The performance of these treatments is often evaluated by measuring the reduction in water uptake and the depth of penetration.

Table 1: Performance Characteristics of Silane-Based Concrete Treatments

Property Description Typical Performance Source
Water Uptake Reduction The percentage decrease in water absorbed by treated concrete compared to untreated concrete. > 80% wacker.com
Penetration Depth The depth to which the silane penetrates the concrete surface, ensuring a durable barrier. > 3 mm youtube.com
Vapor Permeability The ability of the treated concrete to allow water vapor to pass through. Retains original breathability wacker.com

| Chloride Barrier | The effectiveness in preventing the ingress of chloride ions, which cause rebar corrosion. | Significantly reduces chloride penetration | youtube.comresearchgate.net |

Design and Performance of Multi-layer Coating Architectures

This compound can be integrated into multi-layer coating systems to enhance durability and protective properties. In such architectures, silanes are often used as the primary layer, or primer, that bonds directly to an inorganic substrate like metal or concrete. russoindustrial.ruupc.edu This initial silane layer serves two main functions: it forms a strong covalent bond with the substrate surface, and it presents an organofunctional surface that can chemically bond with a subsequent organic topcoat, such as an epoxy or polyurethane resin. russoindustrial.ruupc.edu

This bilayer approach, combining an inorganic-reactive silane primer with a robust organic topcoat, creates a hybrid system with superior adhesion and barrier performance compared to a single-layer system. upc.edu The silane layer mitigates moisture ingress at the substrate-coating interface, a common point of failure, while the topcoat provides bulk properties like mechanical resistance, UV stability, and chemical resistance. russoindustrial.ru The design of these systems involves careful selection of the silane and the polymer resin to ensure chemical compatibility and strong interfacial bonding. upc.edu The long nonyl chains of this compound would contribute to a highly hydrophobic interface, further preventing water from reaching the substrate.

Engineering of Hydrophobic and Oleophobic Surfaces

The creation of surfaces that repel both water (hydrophobicity) and oils (oleophobicity) is critical for applications ranging from self-cleaning textiles to anti-fouling coatings. nih.govmdpi.com Surface repellency is governed by two key factors: the chemical composition (surface free energy) and the geometric microstructure of the surface. nih.govscispace.com this compound, with its three long nonyl chains, is effective at lowering the surface energy of a substrate it is bonded to. gelest.com

To achieve superhydrophobicity (water contact angles >150°), the low surface energy provided by the silane is combined with micro- and nano-scale surface roughness. nih.govnu.edu.kz This roughness traps air pockets beneath liquid droplets, minimizing the contact area between the liquid and the solid surface, leading to very high contact angles and easy roll-off of droplets. scispace.com Such surfaces can be fabricated by applying the silane to an inherently rough surface or by incorporating nanoparticles into the silane coating to create the necessary texture. nih.gov

While long alkyl chains provide excellent hydrophobicity, achieving oleophobicity requires even lower surface energies. gelest.comgelest.com Surfaces become oleophobic when their critical surface tension is below 20 mN/m. gelest.com This is often accomplished using fluoroalkylsilanes, but long-chain alkylsilanes also contribute to oil repellency. gelest.comresearchgate.net

Table 2: Contact Angle Data for Engineered Surfaces

Surface Treatment Liquid Contact Angle (°) Surface Type Source
Silane-based coating on tweed fabric Water 151.7 Superhydrophobic nu.edu.kz
Perfluoroalkoxysilane on fabric (base catalyzed) Water >150 Superhydrophobic researchgate.net
Perfluoroalkoxysilane on fabric (base catalyzed) Dodecane (Oil) >130 Oleophobic researchgate.net

Role in Nanomaterial Functionalization and Hybrid Systems

Controlled Surface Modification of Inorganic Nanoparticles (e.g., silica, metal oxides)

Inorganic nanoparticles, such as silica (SiO₂) and titanium dioxide (TiO₂), often have hydrophilic surfaces covered with hydroxyl (-OH) groups. nih.govresearchgate.net While useful for some applications, this hydrophilicity can lead to agglomeration in non-polar polymer matrices or organic solvents. nih.govresearchgate.net Silane coupling agents like this compound are widely used to modify the surface chemistry of these nanoparticles. nih.govsemanticscholar.org The process, known as silanization, involves the reaction of the silane's ethoxy groups with the surface hydroxyls of the nanoparticle, forming stable covalent Si-O-Si bonds. nih.govmdpi.com

This reaction grafts the silane molecule onto the nanoparticle surface. The three long, hydrophobic nonyl chains of this compound would transform the nanoparticle's surface from hydrophilic to hydrophobic. researchgate.netnih.gov This surface functionalization is critical for:

Improving Dispersion: Hydrophobic nanoparticles disperse more effectively in non-polar matrices, which is essential for creating high-performance polymer nanocomposites. nih.govresearchgate.net

Controlling Interfacial Properties: The modified surface can be tailored to interact in specific ways with its surrounding environment. nih.govnih.gov

Creating Hybrid Materials: The functionalized nanoparticles act as building blocks for new inorganic-organic hybrid materials. nih.gov

The efficiency of the grafting process can be controlled by adjusting reaction parameters such as silane concentration, temperature, and time. researchgate.net

Fabrication of Core-Shell Nanostructures and Encapsulation Systems

Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, have applications in catalysis, drug delivery, and optics. izon.comethz.chrsc.org Silanes are instrumental in the fabrication of these structures, particularly for creating silica shells around various nanoparticle cores. mdpi.com this compound can be used to form a hydrophobic, organosilane shell around a core particle. This can be achieved through self-assembly, where the silane molecules arrange themselves around the core with their reactive ethoxy groups available for hydrolysis and condensation to form a cross-linked shell, while the nonyl chains face outward. nih.gov

This approach allows for the encapsulation of materials. For instance, a hydrophilic substance could be contained within a core, which is then encapsulated by a hydrophobic silane shell to control its interaction with an aqueous environment. nih.gov Similarly, the process can be used for the microencapsulation of silanes themselves. In self-healing materials, silane-filled microcapsules can be embedded in a coating; when the coating is damaged, the capsules rupture, releasing the silane to react with moisture and heal the crack. google.com

Integration into Dielectric Elastomer Actuators (DEAs) for Enhanced Actuation Performance

Dielectric Elastomer Actuators (DEAs) are "artificial muscles" that function as compliant capacitors, deforming in response to an applied electric field. dtu.dkresearchgate.net They consist of an elastomer film sandwiched between two compliant electrodes. dtu.dk The performance of a DEA is highly dependent on the properties of the elastomer, including its dielectric permittivity (dielectric constant) and mechanical modulus. scispace.commdpi.com

Alkoxysilanes can play a role in the synthesis and modification of the elastomers used in DEAs, which are often based on polysiloxanes (silicones). scispace.com These silanes can be used as cross-linking agents during the curing of the silicone elastomer. The choice of cross-linker can influence the mechanical properties of the resulting network, such as its stiffness and strain-stiffening behavior. scispace.com

Furthermore, modifying the elastomer with polar functional groups can increase its dielectric permittivity, allowing for greater actuation strain at a lower electric field. scispace.comethz.ch While this compound itself is non-polar, the broader chemistry of organofunctional silanes is used to introduce polar moieties into the polysiloxane backbone. The integration of such modified elastomers can lead to DEAs with significantly enhanced electromechanical performance, although a careful balance must be struck, as increasing permittivity is often associated with increased electrical conductivity, which can be detrimental. scispace.commdpi.com

Application in Adhesion Promotion and Binder Systems

Organofunctional silanes are widely employed as adhesion promoters and coupling agents at the interface between dissimilar materials, such as inorganic surfaces (glass, metals, minerals) and organic polymer matrices. sinosil.comresearchgate.net The fundamental mechanism involves the hydrolysis of the alkoxy groups (in this case, ethoxy) into reactive silanol groups (-Si-OH) in the presence of moisture. ccl.net These silanols then condense with hydroxyl groups on the surface of an inorganic substrate, forming a durable covalent bond (Si-O-Substrate). sinosil.com Simultaneously, the organic functionalities of the silane interact with the polymer matrix, creating a molecular bridge that enhances interfacial strength and durability. researchgate.net

This compound functions effectively within this framework. The ethoxy group provides the pathway for chemical bonding to substrates. Upon hydrolysis, it releases ethanol (B145695), which is a less toxic byproduct compared to the methanol (B129727) released by methoxy (B1213986) silanes. ccl.net The three large nonyl groups play a crucial role in the performance of the binder system. These long alkyl chains are non-polar and create a highly hydrophobic (water-repellent) microenvironment at the interface. researchgate.netresearchgate.net This is critical for preventing moisture ingress, which is a primary cause of adhesive bond failure and corrosion. researchgate.net By establishing a water-resistant layer, this compound contributes to greatly enhanced wet and dry adhesion. researchgate.net

In binder systems, particularly for composites and coatings, this compound can improve the dispersion of inorganic fillers within a polymer resin. The nonyl groups improve compatibility between the hydrophilic filler surface (after silane treatment) and the hydrophobic polymer, leading to a more uniform mixture and enhanced mechanical properties of the final material.

Table 1: Comparative Properties of Silane Adhesion Promoters

Silane TypeHydrolysis ByproductReactivity RateKey Feature of Organic GroupPrimary Application Benefit
Amino-functional Ethoxy SilaneEthanolModerateReactive amine groupStrong covalent bonding with epoxy, urethane, and polyamide resins.
Epoxy-functional Methoxy SilaneMethanolFastReactive epoxy ringExcellent adhesion in epoxy-based composites and coatings.
This compoundEthanolModerateLong, hydrophobic alkyl chainsSuperior water resistance and improved compatibility with non-polar polymers.
Vinyl-functional Ethoxy SilaneEthanolModeratePolymerizable vinyl groupCross-linking with peroxide-cured or radiation-cured resins like polyethylene.

Formulation of Novel Precursors for Specialized Material Synthesis

Organoalkoxysilanes like this compound are versatile chemical precursors for the synthesis of advanced materials, including functionalized polysiloxanes and hybrid organic-inorganic materials. researchgate.net The dual reactivity of the molecule—the inorganic-reactive ethoxy group and the organically-functional nonyl groups—allows it to be a foundational building block for materials with precisely tailored properties.

The primary role of this compound as a precursor is to introduce significant hydrophobicity into a material's structure. Its long alkyl chains are key to creating surfaces with very low surface energy, which is a prerequisite for water repellency. nih.gov When used in sol-gel processes, often in combination with other silicon precursors like tetraethoxysilane (TEOS), this compound can be used to synthesize superhydrophobic coatings. nih.gov During the reaction, the ethoxy groups co-condense to form a stable siloxane (Si-O-Si) network, while the nonyl chains orient outwards, creating a rough, low-energy surface that repels water. nih.govresearchgate.net

Furthermore, this compound can be used to synthesize functionalized polysiloxane polymers. mdpi.com By controlling the hydrolysis and condensation reactions, it is possible to create silicone polymers where the bulky nonyl groups are grafted onto the polysiloxane backbone. These polymers exhibit unique properties, such as enhanced thermal stability and extreme hydrophobicity, making them suitable for specialized applications like high-performance lubricants, dielectric fluids, or membranes for separation processes.

Table 2: Potential Applications of this compound as a Material Precursor

Synthesized MaterialRole of this compoundKey Resulting PropertyExample Application Area
Superhydrophobic CoatingsCo-precursor with a network-forming silane (e.g., TEOS).Extreme water repellency (Water contact angle >150°).Self-cleaning surfaces for glass and building materials.
Hydrophobic Filler TreatmentSurface modifying agent for inorganic fillers (e.g., silica, alumina).Improved filler dispersion in non-polar polymer composites.High-performance polymer composites for automotive or aerospace.
Functionalized Polysiloxane FluidsMonomeric unit for polymerization.High thermal stability and low surface tension.Specialty lubricants, hydraulic fluids, or dielectric coolants.
Hybrid Organic-Inorganic ResinsHydrophobic modifier in a cross-linked resin network.Enhanced moisture resistance and durability.Encapsulants for electronics or protective coatings for marine environments.

Theoretical and Computational Studies of Ethoxy Trinonyl Silane Behavior

Molecular Modeling of Interfacial Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of silane (B1218182) molecules at interfaces, which is crucial for understanding their role as coupling agents and surface modifiers.

Simulation of Silane Adsorption, Conformation, and Orientation at Solid-Liquid Interfaces

MD simulations of long-chain alkylsilanes on surfaces like silica (B1680970) reveal critical insights into the formation of self-assembled monolayers (SAMs). bohrium.comnih.gov These simulations model the adsorption process, where the ethoxy groups of the silane interact with surface hydroxyls, leading to covalent bonding via siloxane linkages. acs.org The trinonyl chains, being long and flexible, then organize themselves to minimize energy.

Classical MD simulations have been employed to investigate the impact of surface features, such as nanoscopic curvature, on the structure of alkylsilane SAMs. bohrium.comacs.org It has been found that both surface curvature and the initial packing density significantly affect the quality of the resulting film. bohrium.com For instance, on curved surfaces like silica nanoparticles, the packing density of alkylsilanes is observed to be lower than on flat surfaces. acs.org

The conformation of the trinonyl chains is a key determinant of the monolayer's properties. Simulations track parameters like the gauche defect density, which is a measure of disorder within the alkyl chains. A higher density of gauche defects indicates a more disordered and less densely packed film. bohrium.com The orientation of the chains, often described by a tilt angle relative to the surface normal, is also a critical output of these simulations. On realistic, rough amorphous silica surfaces, processing-induced roughness has been shown to be a key factor influencing the orientational ordering of the monolayers. nih.govhw.ac.uk Simulations that neglect this roughness tend to overestimate the ordering of the silane chains. nih.gov

Simulation ParameterTypical Findings for Long-Chain Alkylsilanes on SilicaImplication for Ethoxy(trinonyl)silane
Adsorption SitePrimarily at surface silanol (B1196071) (Si-OH) groups. acs.orgStrong affinity for hydroxylated surfaces, leading to covalent attachment.
Packing DensityLower on curved surfaces (~1.5 molecules/nm²) compared to flat surfaces (2-2.5 molecules/nm²). acs.orgSurface topography will be a critical factor in achieving a dense monolayer.
Chain Conformation (Gauche Defects)Increases with lower packing density and on curved surfaces, indicating more disorder. bohrium.comThe long trinonyl chains will likely exhibit a significant degree of conformational disorder, especially on rough substrates.
Chain OrientationInfluenced by surface roughness and packing density; less ordered on rough surfaces. nih.govhw.ac.ukA well-defined, highly ordered monolayer of this compound would be favored on smooth, flat substrates.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for elucidating the reaction mechanisms and electronic properties of silanes at the atomic level. rjpbcs.com These calculations provide energetic details that are not easily accessible through experiments.

Energetics and Pathways of Hydrolysis and Condensation Reactions

The functionality of this compound as a coupling agent is predicated on its hydrolysis and subsequent condensation reactions. Hydrolysis involves the reaction of the ethoxy groups with water to form silanols (Si-OH), releasing ethanol (B145695). These silanols can then condense with other silanols or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds. researchgate.net

Quantum chemical calculations on analogous alkoxysilanes, such as tetraethoxysilane (TEOS), have shown that the thermal effect of hydrolysis is dependent on the nature of the alkyl substituent. rjpbcs.com For instance, studies have indicated that while the hydrolysis of methoxysilanes is exothermic, the hydrolysis of ethoxysilanes can be endothermic. rjpbcs.com The reaction is significantly influenced by pH. Under acidic conditions, the hydrolysis is initiated by the protonation of an oxygen atom in the ethoxy group, which facilitates the nucleophilic attack by water. gelest.com In contrast, under basic conditions, the reaction proceeds through a pentacoordinate silicon intermediate. afinitica.com

Reaction StepKey Computational Insights for AlkoxysilanesRelevance to this compound
Hydrolysis (Acid Catalyzed)Proceeds via protonation of the alkoxy group. The rate is influenced by steric hindrance. gelest.comThe ethoxy groups will hydrolyze, likely at a moderate rate, to form reactive silanols.
Hydrolysis (Base Catalyzed)Involves a pentacoordinate silicon intermediate. afinitica.comThe reaction pathway and kinetics will be highly dependent on the pH of the system.
Enthalpy of HydrolysisCan be endothermic for ethoxysilanes, in contrast to the exothermic nature of methoxysilane (B1618054) hydrolysis. rjpbcs.comEnergy input may be required to drive the hydrolysis of this compound to completion.
CondensationForms stable Si-O-Si linkages. The reaction competes with hydrolysis. researchgate.netresearchgate.netEssential for the formation of a durable bond to substrates and for cross-linking.

Analysis of Bonding Characteristics within this compound and its Derivatives

Quantum chemical calculations can provide a detailed picture of the electronic structure and bonding within the this compound molecule and its hydrolyzed/condensed derivatives. Analysis of atomic charges and bond orders can reveal how the electron density is distributed and how it changes upon reaction.

Coarse-Grained Simulations for Understanding Polymer-Silane Network Formation and Dynamics

While all-atom simulations provide high-resolution detail, they are computationally expensive for modeling large systems over long timescales, such as the formation of a polymer-silane network. Coarse-grained (CG) simulations address this limitation by grouping atoms into larger "beads," reducing the degrees of freedom in the system. chemrxiv.orgresearchgate.net

Developing a CG model involves a systematic process, often using methods like iterative Boltzmann inversion, to ensure that the CG model accurately reproduces the structural and dynamic properties of the more detailed all-atom representation. rsc.orgosti.gov Such models have been successfully developed for polysiloxane systems like polydimethylsiloxane (B3030410) (PDMS). chemrxiv.orgrsc.orgrsc.org

For a system involving this compound and a polymer matrix, a CG model would represent segments of the polymer and the entire silane molecule (or its functional parts) as single beads. These CG simulations can then be used to study the mesoscale behavior, such as the cross-linking process where hydrolyzed silanes form a network with the polymer chains. scispace.comtue.nl These simulations can provide insights into the final morphology of the composite material, the distribution of the silane within the polymer matrix, and the dynamics of the network under stress, which are critical for predicting macroscopic material properties. researchgate.net

Environmental and Sustainability Considerations in Trinonylsilane Research

Mitigation Strategies for Volatile Organic Compound (VOC) Emissions during Silane (B1218182) Processing

The processing of silanes, including synthesis, formulation, and application, can be a source of Volatile Organic Compound (VOC) emissions. VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, and their release into the atmosphere can contribute to the formation of ground-level ozone and other air quality issues. Mitigation of these emissions is a critical aspect of sustainable chemical manufacturing.

General strategies for reducing VOC emissions in industrial processes are applicable to silane processing. obera.fr These can be categorized into several key approaches:

Product Substitution: One of the most effective strategies is to replace high-VOC-emitting substances with lower-VOC alternatives, where the industrial process allows. obera.fr This involves identifying and assessing the specific sources of VOCs and reformulating products.

Process Optimization: Fine-tuning production parameters and operating conditions can significantly minimize VOC emissions. obera.fr This includes isolating emission sources, utilizing closed-loop systems for drying and cleaning, and recirculating process purges to prevent direct atmospheric release. obera.fr

Source Capture and Treatment: For unavoidable emissions, capturing VOCs at the source is essential. obera.fr Common techniques include adsorption onto activated carbon, followed by thermal oxidation to break down the captured compounds into less harmful substances like carbon dioxide and water. obera.fr

Leak Detection and Repair (LDAR): Regular monitoring and maintenance of industrial equipment to identify and fix leaks is a fundamental practice in reducing fugitive VOC emissions. obera.fr

Waste Management: Implementing proper waste management practices, such as using closed containers for solvent-containing waste and recycling solvents, helps to curtail emissions. obera.fr

In the context of silane processing, these strategies can be tailored. For instance, during the synthesis of ethoxy(trinonyl)silane, which may involve solvents or generate volatile byproducts, implementing closed-vessel reaction systems and vapor recovery units can effectively capture emissions. During application, such as in coatings or surface treatments, using high-solids formulations or waterborne systems can reduce the solvent load and consequently lower VOC emissions.

Below is an interactive table summarizing potential VOC mitigation strategies applicable to this compound processing.

Mitigation StrategyDescriptionApplication in Silane Processing
Substitution Replacing high-VOC materials with lower-VOC alternatives. obera.frDeveloping water-based or high-solids formulations of this compound to reduce the need for volatile organic solvents.
Process Optimization Modifying operational parameters to minimize emissions. obera.frUsing closed-loop systems for synthesis and purification; optimizing reaction temperature and pressure to reduce byproduct formation.
Source Capture Capturing emissions at the point of generation. obera.frInstalling vapor recovery systems on reactors and storage tanks; using activated carbon adsorption or thermal oxidizers to treat off-gases. obera.fr
Leak Detection & Repair Regularly monitoring and repairing leaks in equipment. obera.frImplementing a routine LDAR program for pumps, valves, and connectors in the silane production line.
Green Solvents Utilizing environmentally benign solvents. csic.esReplacing traditional organic solvents with greener alternatives like alcohols in the synthesis and formulation stages. csic.es

Life Cycle Assessment (LCA) of Trinonylsilane Production and Application

The LCA process for this compound would involve several key stages:

Goal and Scope Definition: This initial step would define the purpose of the LCA, the functional unit (e.g., 1 kg of this compound produced), and the system boundaries (from cradle-to-gate or cradle-to-grave).

Life Cycle Inventory (LCI): This stage involves compiling the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each process within the system boundary. For this compound, this would include the production of precursors like trichlorosilane, nonene, and ethanol (B145695), the energy consumed during hydrosilylation and subsequent reactions, and any waste generated.

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. Impact categories typically assessed include global warming potential (GWP), acidification potential (AP), eutrophication potential (EP), and human toxicity potential (HTP). nih.gov For example, energy inputs would contribute to GWP, while emissions of sulfur or nitrogen oxides would contribute to AP. nih.gov

The following table outlines the hypothetical stages and potential environmental impacts in a Life Cycle Assessment of this compound.

Life Cycle StageKey InputsPotential Environmental Outputs/Impacts
Raw Material Extraction Silicon, Crude Oil (for nonene), Biomass (for ethanol)Energy consumption, habitat disruption, greenhouse gas emissions.
Chemical Synthesis Trichlorosilane, Nonene, Ethanol, Catalysts, Solvents, EnergyVOC emissions, hazardous waste, wastewater, energy consumption (contributing to GWP, AP, EP). nih.gov
Formulation & Distribution Packaging materials, Transportation fuelsSolid waste, transportation-related emissions.
Use Phase Energy for application (if any)Potential release of the compound or byproducts into the environment.
End-of-Life Waste treatment processesLandfill waste, emissions from incineration, potential for recycling of treated surfaces.

Development of Green Chemistry Approaches for this compound Synthesis and Formulation

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.net The application of green chemistry principles to the synthesis of this compound offers significant potential for improving its environmental profile.

Traditional synthesis routes for organosilanes often rely on chlorosilanes, which are corrosive and generate stoichiometric amounts of ammonium (B1175870) salt waste during amination reactions, leading to poor atom economy. rsc.orgrsc.org Green chemistry seeks to overcome these limitations.

Key green chemistry approaches relevant to this compound synthesis include:

Catalytic Dehydrogenative Coupling: This method offers a more sustainable alternative to traditional synthesis. rsc.orgrsc.org For example, the dehydrocoupling of silanes and amines can form Si-N bonds directly, producing only hydrogen gas as a byproduct, which is a significant improvement over methods that generate salt waste. rsc.orgrsc.org Similarly, catalytic hydrosilylation of alkenes (like nonene) with hydrosilanes is a common method for forming Si-C bonds.

Use of Greener Solvents and Catalysts: Research has focused on developing catalytic systems that can operate in environmentally benign solvents, such as alcohols, under mild conditions. csic.es For instance, the use of air- and water-stable cobalt-based catalysts has been shown to be effective for the one-pot synthesis of alkoxysilanes at room temperature. csic.es This approach avoids harsh reaction conditions and the use of hazardous solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Catalytic routes like hydrosilylation are inherently more atom-economical than stoichiometric reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as enabled by highly active catalysts, reduces the energy demand of the manufacturing process. csic.es

The table below compares traditional and potential green chemistry approaches for the synthesis of a generic alkoxysilane like this compound.

FeatureTraditional Synthesis (e.g., via Chlorosilanes)Green Chemistry Approach (e.g., Catalytic Hydrosilylation)
Starting Materials Often involves corrosive chlorosilanes. rsc.orgrsc.orgHydrosilanes and alkenes (nonene). csic.es
Byproducts Can generate significant salt waste (e.g., ammonium chloride). rsc.orgOften produces minimal byproducts (e.g., H2 in dehydrocoupling) or none in addition reactions. rsc.org
Catalysts May use platinum-based catalysts; can require harsh conditions.Development of earth-abundant metal catalysts (e.g., cobalt, manganese). csic.esrsc.org
Solvents Often relies on traditional volatile organic solvents.Use of greener solvents like alcohols or solvent-free conditions. csic.es
Reaction Conditions Can require elevated temperatures and pressures.Can proceed under mild conditions (e.g., room temperature). csic.es
Atom Economy Generally lower due to stoichiometric byproducts.High, as it is often an addition reaction.

By embracing these green chemistry principles, the synthesis and formulation of this compound can be made more sustainable, reducing waste, minimizing energy consumption, and enhancing safety.

Q & A

Basic Research Questions

Q. How does the number of ethoxy groups in silane coupling agents influence material performance in composite systems?

  • Methodological Insight: The hydrolysis rate and interfacial bonding efficiency of silanes depend on the number of ethoxy groups. For example, silanes with three ethoxy groups (e.g., APDMES) exhibit slower hydrolysis due to steric hindrance but achieve more stable covalent bonds with hydroxyl-rich surfaces (e.g., silica or glass). This enhances dispersion and prevents particle sedimentation in polymer matrices . Optimizing the ethoxy group count requires balancing hydrolysis kinetics (via ethanol-water solvent ratios) and target surface reactivity.

Q. What solvent systems are optimal for preparing ethoxy(trinonyl)silane solutions to ensure homogeneous surface modification?

  • Methodological Insight: A 20% silane, 72% ethanol, and 8% water mixture is standard for ethoxy silanes. Ethanol reduces interfacial tension, promotes hydrolysis, and ensures compatibility with hydrophobic substrates. Pre-hydrolysis for 1–2 hours under continuous shaking improves solution stability and minimizes phase separation . For temperature-sensitive applications, lower ethanol content (e.g., 60%) slows hydrolysis, enabling controlled deposition .

Q. How can researchers confirm successful silane hydrolysis and condensation during surface functionalization?

  • Methodological Insight: Fourier-transform infrared spectroscopy (FTIR) tracking of Si–O–Si (~1080 cm⁻¹) and Si–OH (~950 cm⁻¹) peaks quantifies hydrolysis and condensation progress. Dynamic light scattering (DLS) monitors particle size changes, where a reduction indicates effective silane polymerization. X-ray photoelectron spectroscopy (XPS) validates surface coverage by detecting silicon and carbon atomic ratios .

Advanced Research Questions

Q. Why do contradictory results arise in silane deposition efficiency when using this compound versus methoxy-based analogs?

  • Methodological Insight: Methoxy groups hydrolyze faster due to smaller steric hindrance, enabling rapid condensation but risking premature polymerization. Ethoxy groups, while slower, provide more controlled deposition and higher thermal stability in films. Contradictions in literature often stem from variations in hydrolysis duration, solvent polarity, or substrate pretreatment (e.g., plasma activation vs. acid etching) . Researchers must standardize hydrolysis time (e.g., 24–48 hours for ethoxy silanes) and characterize surface hydrophobicity via contact angle measurements to resolve discrepancies .

Q. What strategies mitigate unintended silane polymerization in solution during carboxylate-functionalization of surfaces?

  • Methodological Insight: Carboxylates can react with ethoxy groups, causing solution-phase polymerization. Using silanes with anhydride terminal groups (e.g., maleic anhydride-grafted variants) instead of carboxylic acids prevents this. Alternatively, a two-step approach—first depositing this compound, then post-functionalizing with carboxylates—avoids cross-reactivity . NMR monitoring of silane concentration in solution helps detect premature polymerization .

Q. How do hydrolysis kinetics of this compound impact the mechanical properties of silica-reinforced composites?

  • Methodological Insight: Incompletely hydrolyzed silanes reduce interfacial adhesion, leading to weak filler-matrix bonding. Controlled hydrolysis (pH 4–5, 60°C) ensures ~90% conversion to silanols, which form robust Si–O–Si networks with silica. Tensile testing and fracture surface SEM analysis correlate hydrolysis efficiency with composite toughness. For example, optimally hydrolyzed silanes improve tensile strength by 25–30% in rubber-silica composites .

Data Contradiction Analysis

Q. Why do some studies report this compound as ineffective in hydrophilic surface modification despite its hydrolytic activity?

  • Resolution: Discrepancies arise from substrate pretreatment. Untreated hydrophilic surfaces (e.g., glass) may have insufficient silanol density for covalent bonding. Acid etching (e.g., 10% HNO₃) or plasma activation increases surface –OH groups, enhancing silane anchoring. Studies omitting pretreatment report poor coverage, while those including it show >80% surface functionalization .

Experimental Design Tables

Parameter Optimal Range for this compound Key Impact
Hydrolysis Time24–48 hoursBalances steric hindrance and reactivity
Solvent (Ethanol:Water)72:8 (v/v)Maximizes solubility and hydrolysis rate
Hydrolysis pH4–5 (acetic acid)Accelerates silanol formation
Deposition Temperature25–40°CPrevents ethanol evaporation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.